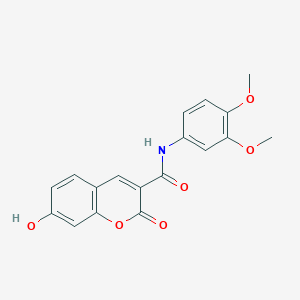

![molecular formula C19H17N3O3S B2517880 N-benzyl-2-{[3-cyano-4-(furan-2-yl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}acetamide CAS No. 693240-77-6](/img/structure/B2517880.png)

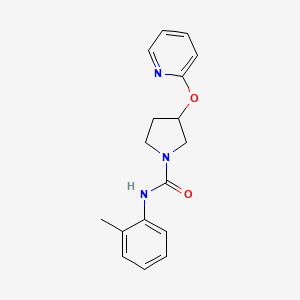

N-benzyl-2-{[3-cyano-4-(furan-2-yl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-benzyl-2-{[3-cyano-4-(furan-2-yl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}acetamide and its derivatives involves multi-step reactions. Initially, phenyl acetic acid is converted into an ester, followed by hydrazide formation, and cyclization in the presence of carbon disulfide to yield a 5-benzyl-1,3,4-oxadiazole-2-thiol . Subsequently, N-substituted-2-bromoacetamides are prepared by reacting substituted amines with bromoacetyl bromide in a basic medium. The final step involves stirring the 5-benzyl-1,3,4-oxadiazole-2-thiol with N-substituted-2-bromoacetamides in the presence of N,N-dimethylformamide (DMF) and sodium hydride (NaH) to obtain the target compounds .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are confirmed using various spectral techniques. These include Electron Impact Mass Spectrometry (EI-MS), Infrared Spectroscopy (IR), and Proton Nuclear Magnetic Resonance ((1)H-NMR) . The presence of the furan ring and the cyano group in the molecular structure is indicative of the potential for diverse chemical reactivity and biological activity .

Chemical Reactions Analysis

The chemical reactivity of these compounds is highlighted by their ability to undergo further reactions. For instance, 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives can react with pyridinecarbaldehydes and 5-arylfurfural to form 5-heterylidene derivatives . Additionally, the reduction of N-benzyl-2-cyano-2-(hydroxyimino)acetamide leads to a Beckmann-type rearrangement, resulting in the formation of N-benzyl-1,2-ethanediamine and N-benzyl-N'-methyl-1,2-ethanediamine .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of the oxadiazole ring and the sulfanyl group contributes to the compounds' potential biological activities. The synthesized compounds exhibit varying degrees of activity against enzymes such as butyrylcholinesterase (BChE), acetylcholinesterase (AChE), and lipoxygenase (LOX), with some showing significant activity against acetylcholinesterase . Moreover, they have been screened for antimicrobial and hemolytic activity, with several compounds demonstrating activity against selected microbial species . The anticancer activity of these compounds has also been evaluated, with some showing potent and selective cytotoxic effects against leukemia cell lines .

Wissenschaftliche Forschungsanwendungen

Synthesis and Anticancer Activity

Research has shown that derivatives of acetamide, particularly those involving cyano and furanyl groups, have been synthesized and tested for their anticancer activities. For instance, 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamides have demonstrated potent and selective cytotoxic effects against leukemia cell lines, suggesting potential applications of similar compounds in anticancer drug development (Horishny et al., 2021).

Antimicrobial Applications

Compounds incorporating elements of the queried chemical structure have been evaluated for their antimicrobial properties. For example, new fused thiazolo[3,2-b]triazine derivatives have been synthesized and assessed for their antimicrobial activity against various bacterial and fungal strains, indicating the potential use of similar compounds in developing new antimicrobial agents (El-Shehry et al., 2020).

Heterocyclic Chemistry

Research into the synthesis of heterocycles via sulphenylation of unsaturated amides has led to the development of novel compounds with potential applications in drug discovery and material science. This includes the generation of cyclic products such as 4,5-dihydro-1,3-oxazoles and 5,6-dihydro-4H-1,3-oxazines, showcasing the diverse chemical reactivity and potential applicability of compounds with similar structural motifs in creating complex chemical entities (Samii et al., 1987).

Antitumor Activity

Similar acetamide derivatives have been explored for their antitumor activities, with certain compounds showing promising inhibitory effects on different cancer cell lines. This underscores the importance of structural modification in acetamide derivatives for enhancing biological activities and potentially developing new antitumor drugs (Albratty et al., 2017).

Eigenschaften

IUPAC Name |

N-benzyl-2-[[5-cyano-4-(furan-2-yl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3S/c20-10-15-14(16-7-4-8-25-16)9-17(23)22-19(15)26-12-18(24)21-11-13-5-2-1-3-6-13/h1-8,14H,9,11-12H2,(H,21,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWKYTBZRYFGYIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=C(NC1=O)SCC(=O)NCC2=CC=CC=C2)C#N)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-{[3-cyano-4-(furan-2-yl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[2-(4-Chlorophenyl)-2-oxoethoxy]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)chromen-4-one](/img/structure/B2517799.png)

![2-(3,4-dimethoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2517802.png)

![2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(3-cyano-2-thienyl)acetamide](/img/structure/B2517805.png)

![8-Methylimidazo[1,5-a]pyridin-3-amine](/img/structure/B2517809.png)

![2-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide](/img/structure/B2517819.png)